molecular formula C16H8ClFN2O2S B2629661 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1556699-61-6

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile

Cat. No.: B2629661
CAS No.: 1556699-61-6
M. Wt: 346.76
InChI Key: QIBFRLRKEACFHU-UHFFFAOYSA-N
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Description

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is a sulfonyl-linked benzonitrile derivative featuring a substituted quinoline moiety. The compound integrates a benzonitrile group connected via a sulfonyl bridge to a 4-chloro-6-fluoroquinolinyl heterocycle. The chlorine and fluorine substituents on the quinoline ring are electron-withdrawing groups (EWGs), which may enhance stability, influence electronic properties, and modulate interactions in biological or material systems.

Properties

IUPAC Name

3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBFRLRKEACFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The sulfonyl group is then introduced via sulfonation, and the benzonitrile moiety is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the quinoline ring, leading to different reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions can disrupt various cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile with structurally related sulfonyl-benzonitrile derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile (Target) Quinoline-sulfonyl-benzonitrile 4-Cl, 6-F on quinoline ~389.8 (calculated) N/A
4-(((5-Chloro-3-oxoisoindolin-1-ylidene)methyl)sulfonyl)benzonitrile (8f) Isoindolinone-sulfonyl-benzonitrile 5-Cl on isoindolinone 389.8 219–220
(Z)-6-Chloro-3-(((4-nitrophenyl)sulfonyl)methylene)isoindolin-1-one (8e) Isoindolinone-sulfonyl-nitrobenzene 6-Cl on isoindolinone, 4-NO₂ on benzene 407.8 234–235
4-((3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-ylamino)methyl)benzonitrile Quinoline-aminomethyl-benzonitrile 1-Me-pyrazole, NHCH₂ linkage ~386.8 (estimated) N/A

Key Observations:

  • Substituent Effects: The target compound’s 4-Cl and 6-F substituents on the quinoline ring enhance EW effects compared to non-halogenated analogues. This may improve thermal stability and influence π-π stacking in solid-state or device applications .

Physicochemical Properties

Melting points and spectral data from provide benchmarks for comparison:

Compound (Reference) Melting Point (°C) Notable NMR Data (δ, ppm) MS Data (m/z)
Target Compound N/A N/A N/A
8f 219–220 8.34 (d, J=8.4 Hz, 1H, Ar-H), 7.97 (s, 1H, Ar-H) [M+H]⁺ = 390.0
8e 234–235 8.68 (s, 1H, Ar-H), 8.29 (d, J=8.8 Hz, 2H, Ar-H) [M+H]⁺ = 408.0
7f N/A 4.76 (d, J=12.0 Hz, 1H, CHCl), 7.82 (s, 1H, Ar-H) [M+H]⁺ = 453.1

Analysis:

  • The higher melting points of nitro-substituted derivatives (e.g., 8e: 234–235°C) suggest stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) compared to chloro- or fluoro-substituted compounds. The target compound’s melting point is unreported but may align with 8f (219–220°C) due to similar halogen content .
  • NMR shifts in the 7.8–8.7 ppm range (Ar-H) are consistent with aromatic protons in sulfonyl-linked systems, though the target’s quinoline protons may appear downfield due to EW effects .

Biological Activity

3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile, with the molecular formula C16H8ClFN2O2S and a molecular weight of 346.76 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a quinoline moiety that is known for its biological activity, particularly in the realm of pharmacology and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile
  • Molecular Weight : 346.76 g/mol
  • CAS Number : 1556699-61-6
  • Purity : Typically ≥95% in commercial preparations

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline ring.
  • Introduction of the sulfonyl group through sulfonation.
  • Addition of the benzonitrile moiety via nucleophilic substitution.

These synthetic routes are optimized for both laboratory and industrial production to ensure high yield and purity.

The biological activity of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is primarily attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Protein Interaction : The sulfonyl group can form covalent bonds with proteins, inhibiting their function and affecting various cellular pathways.

Pharmacological Implications

Research indicates that this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), which has implications for treating psychiatric disorders such as anxiety and depression. A study highlighted its efficacy in preclinical models, suggesting it may serve as a promising candidate for further clinical development in psychiatric therapies .

Case Studies and Research Findings

Recent studies have explored the compound's biological effects:

  • In Vitro Studies : Experiments demonstrated that 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile exhibits potent inhibitory effects on mGluR5, leading to reduced neuronal excitability in cultured neurons.
  • Animal Models : In vivo studies showed that administration of this compound resulted in significant anxiolytic effects in rodent models, supporting its potential therapeutic applications .

Comparative Biological Activity

A comparison table summarizing the biological activities of related compounds can provide insights into the unique properties of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile:

Compound NameTarget ReceptorBiological ActivityReference
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrilemGluR5Negative allosteric modulation; anxiolytic effects
Other Quinoline DerivativesVariousAntimicrobial, anticancer activities

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